4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
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Overview
Description
4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethylphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethylphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amine and an aldehyde, the pyrrolidine ring can be formed through a cyclization reaction. The trifluoromethylphenyl group can then be introduced via a nucleophilic substitution reaction using a trifluoromethylated reagent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in achieving optimal production outcomes .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like trifluoromethyl iodide and various halogenated compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The pyrrolidine ring contributes to the compound’s structural rigidity and specificity in binding interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylpyrrolidine-2-carboxylic acid
- 4-(Trifluoromethyl)phenylpyrrolidine-3-carboxamide
- 4-(Trifluoromethyl)phenylpyrrolidine-3-methanol
Uniqueness
4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group and the carboxylic acid functionality. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and potential for hydrogen bonding, which can influence its biological activity and applications .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(9)11(17)18/h1-4,9-10,16H,5-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKDNBMRBWNZTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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